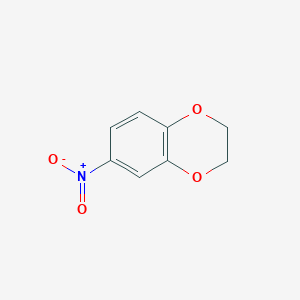

2,3-Dihydro-6-nitro-1,4-benzodioxin

Description

Historical Context and Significance of Benzodioxane Derivatives in Organic and Medicinal Chemistry

The 1,4-benzodioxane (B1196944) scaffold, a bicyclic system where a benzene (B151609) ring is fused to a 1,4-dioxane (B91453) ring, has been a cornerstone in drug design and medicinal chemistry for decades. nih.gov Its enduring popularity stems from its versatile structural properties and its presence in a number of natural products, such as those found in plant sources like Acer tegmentosum and Vitex glabrata. researchgate.net The incorporation of this privileged heterocyclic scaffold has been a key strategy in numerous drug design campaigns. researchgate.net

Historically, derivatives of 1,4-benzodioxan have been investigated for a wide range of biological activities. nih.gov Early research in the mid-20th century explored their potential as adrenergic neurone blocking agents. acs.org Over the years, the scaffold has been used to develop agonists and antagonists for various receptors, including neuronal nicotinic, α1 adrenergic, and serotoninergic subtypes. nih.govku.dk The significance of this scaffold is underscored by its presence in a multitude of bioactive compounds with therapeutic potential, leading to its description as an "evergreen, versatile scaffold" in medicinal chemistry. nih.govresearchgate.net Its applications are extensive, ranging from antihypertensive agents to treatments for nervous system disorders, glaucoma, and inflammatory diseases like asthma and arthritis. eurekaselect.com

Structural Versatility of the 1,4-Benzodioxin (B1211060) Core

The utility of the 1,4-benzodioxin core lies in its unique three-dimensional structure and the opportunities it presents for substitution and modification. These structural features are critical in defining how benzodioxane-based molecules interact with biological targets. researchgate.net

Benzodioxane can exist in three structural isomers, where the dioxane ring is fused to the benzene ring in different arrangements: 1,2-benzodioxane, 1,3-benzodioxane, and 1,4-benzodioxane. researchgate.netwikipedia.org Each of these isomers possesses a distinct spatial arrangement of oxygen atoms, which influences their chemical properties and stability.

While detailed comparative stability studies are not extensively documented in the provided search results, general principles of organic chemistry suggest that 1,4-benzodioxane is the most stable and widely studied of the three. The 1,2-isomer contains a peroxide-like linkage (O-O), which is generally weak and reactive, making the molecule less stable. The 1,3-isomer is a cyclic acetal. The 1,4-isomer, with its oxygen atoms separated, avoids the inherent instability of the peroxide linkage and the potential hydrolytic instability of the acetal, contributing to its prevalence as a scaffold in stable, biologically active molecules.

The non-aromatic dihydrodioxane portion of the 2,3-dihydro-1,4-benzodioxin molecule is a six-membered ring. In simple, non-fused cycloalkanes like cyclohexane, the "chair" conformation is the most stable arrangement as it minimizes both angle strain and torsional strain. dalalinstitute.com However, the fusion of the dioxane ring to the planar benzene ring prevents it from adopting a perfect chair conformation.

Specific Focus: 2,3-Dihydro-6-nitro-1,4-benzodioxin as a Key Intermediate and Research Subject

Within the broad family of benzodioxanes, this compound stands out as a compound of significant interest, primarily as a versatile chemical intermediate. sielc.com Its chemical properties and structure make it a valuable starting point for the synthesis of more complex molecules.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₈H₇NO₄ |

| Molecular Weight | 181.15 g/mol |

| CAS Registry Number | 16498-20-7 |

| IUPAC Name | 6-nitro-2,3-dihydro-1,4-benzodioxine |

| Synonyms | 3,4-Ethylenedioxynitrobenzene, 6-Nitro-1,4-benzodioxane |

Data sourced from PubChem and NIST WebBook. nih.govnist.gov

The presence of a nitro group (NO₂) on the benzodioxin scaffold is significant for several reasons. The nitro group is a strong electron-withdrawing group, which modifies the electronic properties of the aromatic ring. More importantly, it serves as a versatile synthetic handle. frontiersin.org

One of the primary uses of the nitro group in this context is its facile reduction to an amino group (-NH₂). This transformation converts the molecule into 6-amino-2,3-dihydro-1,4-benzodioxin, a key precursor for building a wide array of derivatives. scielo.br The resulting amine can be readily modified, for example, through reactions to form amides or sulfonamides, allowing for the attachment of various other functional groups and the construction of large libraries of compounds for screening. scielo.brsigmaaldrich.com

Furthermore, nitroaromatic compounds are a class of molecules with intrinsic biological relevance. They are widely explored as bioreductive prodrugs, particularly in cancer therapy. mdpi.comnih.gov In the low-oxygen (hypoxic) environments characteristic of solid tumors, nitro groups can be selectively reduced by endogenous enzymes to form cytotoxic species, thereby targeting cancer cells while sparing healthy tissue. mdpi.comnih.gov This raises the possibility that nitro-benzodioxin derivatives could be investigated for similar applications. The nitro group is a known scaffold in a wide spectrum of bioactive molecules, including antibiotics and anti-inflammatory agents. nih.gov

Currently, this compound is primarily recognized and utilized as a commercially available building block for organic synthesis. sielc.com Its role as a precursor is evident in the synthesis of various acetamide (B32628) and sulfonamide derivatives with potential biological activities. scielo.br

A significant gap in the current research landscape appears to be the limited number of studies that take this specific starting material and develop it into final products with extensively evaluated applications. While the rationale for using this compound as an intermediate is clear, the full therapeutic or material potential of the downstream molecules has not been fully explored.

Future research directions could therefore focus on several key areas:

Systematic Drug Discovery: Utilizing this compound as a starting point to generate diverse molecular libraries. The resulting amino-benzodioxin can be derivatized to target a wide range of biological systems beyond those historically associated with the benzodioxane scaffold.

Hypoxia-Activated Prodrugs: Explicitly investigating the potential of this nitro-compound and its derivatives as bioreductive agents for targeted cancer therapy, a field where nitroaromatics are of great interest. mdpi.com

Materials Science: Exploring the use of this molecule in the synthesis of new materials. Nitroaromatic compounds are sometimes used in the development of energetic materials or functional polymers, and the rigid benzodioxin scaffold could impart unique properties. lsbu.ac.uk

In essence, the future of research on this compound lies in transitioning its role from a simple intermediate to a foundational element in the rational design of novel, functional molecules for medicine and technology.

Structure

3D Structure

Properties

IUPAC Name |

6-nitro-2,3-dihydro-1,4-benzodioxine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO4/c10-9(11)6-1-2-7-8(5-6)13-4-3-12-7/h1-2,5H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQSGCURTKWHBRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40167828 | |

| Record name | 2,3-Dihydro-6-nitro-1,4-benzodioxin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40167828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16498-20-7 | |

| Record name | 2,3-Dihydro-6-nitro-1,4-benzodioxin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16498-20-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Dihydro-6-nitro-1,4-benzodioxin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016498207 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 16498-20-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=64682 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,3-Dihydro-6-nitro-1,4-benzodioxin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40167828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-dihydro-6-nitro-1,4-benzodioxin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.862 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Advanced Chemical Transformations of 2,3 Dihydro 6 Nitro 1,4 Benzodioxin and Its Precursors

Strategic Approaches to the 1,4-Benzodioxin (B1211060) Core Synthesis

The formation of the 1,4-benzodioxin heterocyclic system is a cornerstone in the synthesis of the target molecule. This is typically achieved through the reaction of a catechol derivative with a two-carbon electrophile, effectively forming the dioxane ring fused to the benzene (B151609) ring. Two principal pathways are prominently featured in the literature: the cyclization involving epoxide reagents and the reaction with 1,2-dihaloethanes.

Cyclization Reactions of Dihydroxybenzene Derivatives with Epoxide Reagents

A versatile method for constructing the 1,4-benzodioxin scaffold involves the reaction of a dihydroxybenzene, such as catechol, with an epoxide or a related three-membered ring electrophile like epibromohydrin. This approach leverages the high reactivity of the strained epoxide ring towards nucleophilic attack.

The core of this synthetic strategy is the nucleophilic ring-opening of an epoxide. The reaction is typically carried out under basic conditions, which deprotonates the phenolic hydroxyl groups of the catechol derivative to form a more potent nucleophile, the catecholate dianion. This dianion then attacks one of the electrophilic carbon atoms of the epoxide ring in a bimolecular nucleophilic substitution (SN2) reaction. This attack forces the opening of the strained three-membered ring, resulting in the formation of an intermediate which subsequently undergoes an intramolecular cyclization to yield the 1,4-benzodioxin ring.

The mechanism involves two key steps:

Initial Nucleophilic Attack: One of the phenoxide anions attacks a carbon of the epoxide, leading to the formation of a C-O bond and an intermediate alkoxide.

Intramolecular Cyclization: The newly formed alkoxide then acts as an internal nucleophile, attacking the adjacent aromatic carbon that bears the second hydroxyl group's conjugate base, displacing a suitable leaving group or, in a concerted fashion, closing the ring. A common variant involves using reagents like epichlorohydrin or bromoepoxides, where the initial attack is followed by an intramolecular SN2 reaction that displaces the halide to form the second ether linkage.

The success and efficiency of the benzodioxin ring formation are highly dependent on the specific reaction conditions employed.

pH/Base: A basic medium is crucial for the deprotonation of the catechol hydroxyl groups, thereby activating them for nucleophilic attack. The choice of base, ranging from alkali metal hydroxides (NaOH, KOH) to carbonates (K₂CO₃), can influence the reaction rate and yield. Stronger bases can lead to faster reactions but may also promote side reactions.

Temperature: The reaction temperature affects the rate of both the desired cyclization and potential side reactions. While moderate heating is often required to overcome the activation energy of the SN2 reaction, excessive temperatures can lead to decomposition or the formation of undesired byproducts. Typical temperatures range from room temperature to reflux conditions, depending on the solvent and reactivity of the substrates.

Solvent: The choice of solvent is critical. Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetone are commonly used. These solvents are effective at dissolving the ionic intermediates (catecholate) and facilitating the SN2 mechanism without interfering with the nucleophile through protonation.

Several strategies have been developed to optimize the yield and purity of the 1,4-benzodioxin product. One significant advancement is the use of phase-transfer catalysis (PTC) sctunisie.orgcrdeepjournal.orgwikipedia.orgjetir.orgresearchgate.net. In this technique, a catalyst such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide) is used to transport the water-soluble catecholate anion into the organic phase where the electrophile (e.g., 1,2-dihaloethane or epoxide derivative) is dissolved crdeepjournal.orgwikipedia.org. This overcomes the immiscibility of the reactants, allowing the reaction to proceed at a much faster rate and often under milder conditions, leading to improved yields and reduced reaction times sctunisie.orgcrdeepjournal.org.

Formation of the 1,4-Benzodioxane (B1196944) Ring from 3,4-Dihydroxy Benzaldehydes and 1,2-Dibromoethane

A widely employed and reliable method for synthesizing the 2,3-dihydro-1,4-benzodioxin core, particularly when starting with a substituted catechol such as 3,4-dihydroxybenzaldehyde, is the Williamson ether synthesis wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.comyoutube.combyjus.com. This reaction involves the double alkylation of the catechol derivative with 1,2-dibromoethane.

The reaction is typically performed by treating 3,4-dihydroxybenzaldehyde with 1,2-dibromoethane in the presence of a base and a suitable solvent. The base deprotonates the two phenolic hydroxyl groups, and the resulting dianion undergoes a sequential, intramolecular double SN2 reaction with the 1,2-dibromoethane to form the fused dioxane ring. This method directly yields 2,3-dihydro-1,4-benzodioxane-6-carbaldehyde, a direct precursor that can be further modified.

Numerous variations of this procedure have been reported, demonstrating the flexibility of this synthetic route. The following table summarizes several documented approaches, highlighting the different reaction conditions and the resulting yields.

| Starting Material | Reagents | Base | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|---|

| 3,4-Dihydroxybenzaldehyde | 1,2-Dibromoethane | K₂CO₃ | DMF | 100–110 °C, 4–8 h | 63% | smolecule.com |

| 3,4-Dihydroxybenzaldehyde | Ethylene Dibromide | K₂CO₃ | Dry Acetone | Reflux, 25 h | - | organic-chemistry.org |

| 3,4-Dihydroxybenzaldehyde | 1,2-Dibromoethane | NaOH | Water/DCM | Reflux, 5 h (with Tetrabutyl ammonium bromide) | - | bohrium.com |

| Methyl 3,4,5-trihydroxybenzoate | 1,2-Dibromoethane | K₂CO₃ | Acetone | Reflux, 18 h | 45% | scirp.org |

| Methyl 2,3-dihydroxybenzoate | 1,2-Dibromoethane | K₂CO₃ | DMF | Reflux, 10 h | - |

Nitration Strategies for Introducing the Nitro Group at Position 6

The final step in the synthesis of 2,3-Dihydro-6-nitro-1,4-benzodioxin is the introduction of a nitro group onto the aromatic ring of the pre-formed 2,3-dihydro-1,4-benzodioxin scaffold. This is achieved through an electrophilic aromatic substitution reaction.

The ethylenedioxy group of the 1,4-benzodioxin ring is an activating, ortho-, para-directing group. Therefore, electrophilic attack is directed to positions 6 and 7 (equivalent to the para and ortho positions relative to the ether oxygens, respectively). Mononitration of the unsubstituted 1,4-benzodioxin ring has been shown to yield the 6-nitro derivative . This regioselectivity is attributed to the para-directing effect of the ether oxygen at position 4, which is generally stronger than the ortho-directing effect, and potentially less steric hindrance at the 6-position compared to the 7-position.

The standard procedure for nitration involves treating the 2,3-dihydro-1,4-benzodioxin with a nitrating agent. A common and effective nitrating mixture is a combination of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). The sulfuric acid acts as a catalyst, protonating the nitric acid to facilitate the formation of the highly electrophilic nitronium ion (NO₂⁺), which is the active electrophile in the reaction.

Careful control of the reaction conditions, such as temperature and the stoichiometry of the reagents, is essential to favor monosubstitution and prevent the formation of dinitrated byproducts, such as 6,7-dinitro-1,4-benzodioxane, which can be formed under more forcing conditions . Alternative, milder nitrating systems, such as bismuth subnitrate and thionyl chloride, can also be employed for the selective nitration of activated aromatic rings and may offer advantages in terms of selectivity and reaction conditions nih.gov.

Direct Electrophilic Aromatic Substitution for Nitro Group Introduction

The most common method for introducing a nitro group onto an aromatic ring is through electrophilic aromatic substitution (EAS). masterorganicchemistry.comlibretexts.org This reaction typically involves treating the aromatic substrate, in this case, 2,3-dihydro-1,4-benzodioxin, with a combination of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄). masterorganicchemistry.comlibretexts.org

The role of sulfuric acid is to act as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺). libretexts.orgyoutube.com The mechanism proceeds in two main steps:

Attack of the Electrophile : The π-electron system of the benzene ring of 2,3-dihydro-1,4-benzodioxin acts as a nucleophile, attacking the nitronium ion. This rate-determining step forms a resonance-stabilized carbocation intermediate, often referred to as a sigma complex or Wheland intermediate. masterorganicchemistry.comyoutube.com

Deprotonation : A weak base, such as water or the bisulfate ion (HSO₄⁻), removes a proton from the carbon atom bearing the newly attached nitro group. masterorganicchemistry.com This step restores the aromaticity of the ring, yielding the final product, this compound. masterorganicchemistry.com

Selective Nitration Techniques and Regioselectivity Considerations

The regiochemical outcome of the electrophilic nitration of 2,3-dihydro-1,4-benzodioxin is dictated by the directing effects of the fused dioxin ring. The ether-like oxygen atoms of the dioxin moiety are electron-donating groups, which activate the aromatic ring towards electrophilic attack. libretexts.org As such, they are classified as ortho, para-directing substituents. libretexts.orgijrar.org This means that the incoming nitro group will preferentially substitute at the positions ortho or para to the ether linkages, corresponding to the C7 and C6 positions, respectively.

Achieving high regioselectivity is a significant focus in synthetic chemistry. researchgate.net Several factors can influence the ratio of ortho (7-nitro) to para (6-nitro) isomers:

Steric Hindrance : The para position (C6) is generally less sterically hindered than the ortho position (C7), which can lead to the preferential formation of the 6-nitro isomer. frontiersin.org

Reaction Conditions : The choice of nitrating agent, solvent, and temperature can be modulated to favor one isomer over the other. frontiersin.org For instance, nitration using metal nitrates, such as bismuth subnitrate in the presence of thionyl chloride, can offer a milder and more selective method compared to the traditional mixed-acid system. nih.gov Aqueous solutions of sodium dodecylsulfate with dilute nitric acid have also been used as a medium for highly regioselective nitration of aromatic compounds. researchgate.net

Catalysts : The use of solid acid catalysts like zeolites or montmorillonite clay can also enhance regioselectivity in nitration reactions. researchgate.net

While a mixture of isomers is possible, synthetic strategies are often optimized to maximize the yield of the desired this compound.

Synthesis of Highly Nitrated Derivatives (e.g., 2,3-Dihydro-5,6,7,8-tetranitro-1,4-benzodioxine)

Further nitration of the 1,4-benzodioxin scaffold can lead to polynitrated derivatives, which are of interest as potential high-energy-density materials (HEDMs). icm.edu.pl One such compound is 2,3-dihydro-5,6,7,8-tetranitro-1,4-benzodioxine (TNBD), a fully nitrated aromatic ring derivative of 1,4-benzodioxane. nih.govresearchgate.net

A convenient synthesis for TNBD has been developed, achieving a yield of 81%. nih.gov The synthesis involves the nitration of various alkoxy- or alkylenedioxybenzene precursors under different conditions. icm.edu.pl TNBD exhibits properties that make it a promising thermostable HEDM. icm.edu.pl

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₈H₄N₄O₁₀ | nih.gov |

| Melting Point | 286 °C | researchgate.net |

| Thermal Decomposition | 290–329 °C | nih.gov |

| Experimental Density (X-ray) | 1.85 g/cm³ | nih.gov |

| Calculated Detonation Velocity | 7727 m/s | nih.gov |

| Calculated Detonation Pressure | 278 kbar | nih.gov |

Derivatization and Functionalization Reactions

This compound serves as a versatile intermediate for the synthesis of more complex functionalized molecules through various derivatization reactions.

Introduction of Carboxyl Groups (e.g., 7-Nitro-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid)

The introduction of a carboxyl group onto the nitro-benzodioxin scaffold is a key transformation for creating valuable chemical intermediates. smolecule.com The synthesis of compounds like 7-Nitro-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid presents a significant synthetic challenge due to the need for precise regioselective control of two different functional groups. smolecule.com

Several synthetic strategies have been explored for its preparation:

Multi-step synthesis from phenolic precursors, involving nitration, cyclization to form the dioxin ring, and subsequent carboxylation. smolecule.com

Carboxylation reactions that directly introduce the carboxylic acid group onto a suitable nitro-benzodioxin intermediate. smolecule.com

Oxidation of a pre-installed functional group, such as an aldehyde or a methyl group, on the aromatic ring. smolecule.com

A common and reliable method for preparing carboxylic acids is the oxidation of corresponding aldehydes. organic-chemistry.orgnih.gov This transformation can be applied to synthesize 7-Nitro-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid from its aldehyde precursor, 7-nitro-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde. The aldehyde group is readily oxidized to a carboxylic acid using a variety of oxidizing agents under mild conditions. organic-chemistry.orgresearchgate.net

The general mechanism for this oxidation often involves the nucleophilic addition of water to the aldehyde to form a geminal diol hydrate, which is then oxidized. libretexts.org A wide range of reagents can effect this transformation, allowing for compatibility with various functional groups. nih.gov

| Oxidizing Agent/System | Typical Conditions | Reference |

|---|---|---|

| Potassium permanganate (KMnO₄) | Basic or acidic solution | reddit.com |

| Jones Reagent (CrO₃ / H₂SO₄) | Aqueous acetone | libretexts.org |

| Sodium hypochlorite (NaClO) | Basic media, microwave assistance | researchgate.net |

| Oxone (2KHSO₅·KHSO₄·K₂SO₄) | Aqueous or organic solvent | organic-chemistry.org |

| Hydrogen peroxide (H₂O₂) | Catalyst (e.g., VO(acac)₂) | organic-chemistry.org |

| Tollens' Reagent ([Ag(NH₃)₂]⁺) | Aqueous ammonia | libretexts.org |

Acylation Reactions (e.g., 1-(7-Nitro-2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-one)

Acylation reactions, particularly the Friedel-Crafts acylation, are fundamental for forming carbon-carbon bonds and introducing ketone functionalities onto aromatic rings. The synthesis of 1-(7-Nitro-2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-one is an example of such a transformation. chemscene.com

Due to the strongly deactivating nature of the nitro group, direct Friedel-Crafts acylation of a pre-nitrated benzodioxin is generally not feasible. Therefore, a more plausible synthetic route involves a two-step process:

Friedel-Crafts Acylation : 2,3-dihydro-1,4-benzodioxin is first acylated using an acylating agent like acetyl chloride (CH₃COCl) or acetic anhydride in the presence of a Lewis acid catalyst (e.g., AlCl₃). The ortho, para-directing nature of the dioxin ring favors acylation at the C6 position to yield 1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-one.

Nitration : The resulting ketone is then nitrated. The acetyl group is a deactivating, meta-directing group, while the dioxin ring remains an activating, ortho, para-director. The directing effects of both substituents favor the introduction of the nitro group at the C7 position, leading to the desired product, 1-(7-Nitro-2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-one.

This sequential approach allows for the controlled and regioselective synthesis of acylated and nitrated benzodioxin derivatives.

Sulfonamide Derivative Synthesis

The synthesis of sulfonamide derivatives from 2,3-dihydro-1,4-benzodioxin-6-amine is a multi-step process that begins with the formation of a parent sulfonamide, followed by further functionalization through N-alkylation or N-aralkylation.

The initial step in forming the sulfonamide scaffold involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with various alkyl or aryl sulfonyl chlorides. researchgate.net This reaction is typically performed in an aqueous alkaline medium at room temperature. scielo.br A common procedure involves suspending the amine in water, followed by the addition of an aqueous sodium carbonate solution to maintain a basic pH (9-10). scielo.br The sulfonyl chloride is then added, and the mixture is stirred for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC). scielo.br

For example, the reaction between 2,3-dihydro-1,4-benzodioxin-6-amine and 4-methylbenzenesulfonyl chloride in the presence of 10% aqueous Na2CO3 yields N-(2,3-dihydrobenzo scielo.brnih.govdioxin-6-yl)-4-methylbenzenesulfonamide with a high yield of 80%. scielo.br Similarly, benzenesulfonyl chloride can be used to produce the corresponding N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide. ajol.inforesearchgate.net The product is typically isolated by acidifying the reaction mixture to precipitate the sulfonamide, which is then filtered, washed, and dried. scielo.br

Table 1: Synthesis of Parent Sulfonamides

| Amine Precursor | Sulfonyl Chloride | Base | Solvent | Reaction Time | Yield | Reference |

|---|---|---|---|---|---|---|

| 2,3-Dihydro-1,4-benzodioxin-6-amine | 4-Methylbenzenesulfonyl chloride | 10% aq. Na2CO3 | Water | 4-5 hours | 80% | scielo.br |

Once the parent sulfonamide is formed, the nitrogen atom can be further functionalized through N-alkylation or N-aralkylation. This is achieved by reacting the sulfonamide with various alkyl or aryl halides in a suitable solvent system. researchgate.net This step introduces a wide range of substituents, allowing for the synthesis of a diverse library of compounds. scielo.brajol.info

Commonly used alkylating agents include 2-bromo-N-(substituted-phenyl)acetamides, which lead to the formation of more complex acetamide (B32628) derivatives. scielo.brajol.info Other simple alkylating and aralkylating agents like ethyl iodide and benzyl chloride have also been successfully employed to yield N-ethylated and N-benzylated sulfonamides, respectively. researchgate.net The reaction is typically carried out in a polar aprotic solvent, such as N,N-dimethylformamide (DMF), which effectively solvates the reactants. scielo.brresearchgate.net

The N-alkylation of sulfonamides requires a base to deprotonate the sulfonamide nitrogen, rendering it nucleophilic. The acidity of the N-H proton in sulfonamides necessitates the use of a strong base. Research shows that hydrides, such as lithium hydride (LiH) or sodium hydride (NaH), are effective for this transformation. researchgate.netscielo.brajol.info

In a typical procedure, the parent sulfonamide is dissolved in DMF, and a catalytic amount of LiH is added. scielo.brresearchgate.net The mixture is stirred for approximately 30 minutes at room temperature to ensure complete deprotonation, forming the corresponding sodium or lithium salt. scielo.br Subsequently, the alkyl or aralkyl halide is added to the reaction mixture, which is then stirred for an additional 3-4 hours. scielo.br The use of a strong base like LiH or NaH in a polar aprotic solvent like DMF provides the optimal conditions for efficient N-alkylation of these sulfonamide derivatives. researchgate.netscielo.br

Dihydropyrimidinone Derivative Synthesis

Derivatives of 2,3-dihydro-1,4-benzodioxin can be incorporated into more complex heterocyclic systems, such as dihydropyrimidinones (DHPMs). These compounds are synthesized via a multicomponent Biginelli reaction. nih.gov This one-pot synthesis typically involves the condensation of an aldehyde, a β-dicarbonyl compound, and urea or thiourea. globalresearchonline.net

In a specific application, novel dihydropyrimidinone derivatives linked to a 1,4-benzodioxane moiety have been synthesized in good yields. nih.gov The synthesis starts with the preparation of an enaminone, 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(dimethylamino)prop-2-en-1-one. This key intermediate is then refluxed in glacial acetic acid for three hours with urea and various substituted benzaldehydes. nih.gov The reaction mixture is subsequently poured into cold water to precipitate the final dihydropyrimidinone products, which are then isolated by filtration and recrystallized. nih.gov This method provides an efficient route to hybrid molecules combining the 1,4-benzodioxane and dihydropyrimidinone scaffolds. nih.gov

Reduction Reactions of Nitro Groups

The precursor for the aforementioned sulfonamide synthesis, 2,3-dihydro-1,4-benzodioxin-6-amine, is prepared by the reduction of the nitro group in this compound. The selective reduction of aromatic nitro groups is a fundamental transformation in organic synthesis.

Catalytic hydrogenation is a highly effective method for this conversion. This process involves reacting the nitro compound with hydrogen gas in the presence of a metal catalyst. Commonly used catalysts include palladium on carbon (Pd/C), platinum oxide (PtO2), and Raney nickel. These reactions are typically carried out under mild conditions and provide clean, high-yielding conversions to the corresponding aniline derivative. frontiersin.orgfrontiersin.org Alternative methods for nitro group reduction involve the use of metal-acid systems, such as iron (Fe) or tin (Sn) in the presence of hydrochloric acid (HCl), or transfer hydrogenation using reagents like hydrazine or ammonium formate as the hydrogen source in the presence of a catalyst. frontiersin.org The choice of method depends on the presence of other functional groups in the molecule that might be sensitive to certain reaction conditions. For many nitroaromatics, catalytic hydrogenation offers excellent chemoselectivity, preserving other reducible groups. nih.gov

Chiral Synthesis and Resolution of Enantiomers

The 2,3-dihydro-1,4-benzodioxane framework is a key structural motif in many biologically active molecules, and the stereochemistry, particularly at the C2 position, can significantly influence its pharmacological properties. nih.govrsc.org Therefore, the development of methods for the synthesis and separation of enantiomers is of great importance.

Several strategies have been developed to obtain enantiomerically pure 1,4-benzodioxane derivatives:

Enzymatic Kinetic Resolution : This method utilizes enzymes, most notably lipases, to selectively react with one enantiomer of a racemic mixture. For example, Candida antarctica lipase B (CALB) has been used to catalyze the kinetic resolution of racemic 1,4-benzodioxane-2-carboxylic acid methyl ester. nih.govrsc.org By carefully controlling reaction conditions such as temperature and co-solvent, high enantiomeric excess can be achieved. rsc.org

Crystallization-Based Resolution : This classical technique involves the formation of diastereomeric salts by reacting a racemic acid, such as 1,4-benzodioxane-2-carboxylic acid, with a chiral amine (e.g., 1-phenylethylamine). unimi.it The resulting diastereomers often have different solubilities, allowing for their separation by fractional crystallization.

Asymmetric Synthesis : Direct synthesis of a single enantiomer can be achieved through various asymmetric catalytic methods. These include palladium-catalyzed asymmetric intramolecular O-arylation and iridium-catalyzed asymmetric hydrogenation of 1,4-benzodioxene compounds. nih.gov These advanced methods allow for the direct construction of the chiral 1,4-benzodioxane framework with high enantioselectivity. benthamscience.com

Table 2: Methods for Chiral Synthesis and Resolution

| Method | Substrate/Precursor | Reagent/Catalyst | Key Feature | Reference |

|---|---|---|---|---|

| Enzymatic Resolution | (R,S)-1,4-benzodioxane-2-carboxylic acid methyl ester | Candida antarctica lipase B (CALB) | Selective hydrolysis of one enantiomer | nih.govrsc.org |

| Diastereomeric Salt Resolution | (±)-1,4-benzodioxane-2-carboxylic acid | Chiral 1-phenylethylamines | Separation of diastereomers by crystallization | unimi.it |

| Asymmetric Hydrogenation | 1,4-Benzodioxene derivatives | Iridium (Ir) catalyst | Direct formation of chiral 1,4-benzodioxanes | nih.gov |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H-NMR) for Structural Confirmation

Proton NMR (¹H-NMR) spectroscopy allows for the identification and characterization of hydrogen atoms (protons) in a molecule. The chemical shift (δ) of a proton is influenced by its local electronic environment. In 2,3-Dihydro-6-nitro-1,4-benzodioxin, the protons on the aromatic ring and the dioxin moiety exhibit distinct signals.

The protons of the ethylenedioxy group (-O-CH₂-CH₂-O-) typically appear as a multiplet in the region of 4.25-4.30 ppm. scirp.org The aromatic protons are found further downfield due to the deshielding effect of the benzene (B151609) ring and the electron-withdrawing nitro group. The proton ortho to the nitro group is expected to be the most deshielded. The presence of these characteristic signals and their integration values, which correspond to the number of protons, provide strong evidence for the compound's structure.

Table 1: Predicted ¹H-NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

| H-2, H-3 | ~4.3 | m |

| H-5 | ~7.0 | d |

| H-7 | ~7.8 | dd |

| H-8 | ~7.9 | d |

Note: Predicted values are based on analogous structures and general principles of NMR spectroscopy. Actual experimental values may vary.

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) for Carbon Framework Analysis

Carbon-13 NMR (¹³C-NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the structure gives a distinct signal. In this compound, the carbon atoms of the dioxin ring, the aromatic ring, and those attached to the nitro and ether groups can be differentiated.

The sp³ hybridized carbons of the ethylenedioxy group are expected to appear in the upfield region of the spectrum, typically around 64 ppm. scirp.org The aromatic carbons will resonate at lower field, with the carbon atom attached to the nitro group (C-6) being significantly deshielded. The carbons attached to the oxygen atoms (C-4a and C-8a) will also show characteristic downfield shifts.

Table 2: Predicted ¹³C-NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C-2, C-3 | ~64 |

| C-5 | ~118 |

| C-6 | ~142 |

| C-7 | ~119 |

| C-8 | ~110 |

| C-4a | ~144 |

| C-8a | ~148 |

Note: Predicted values are based on data from similar 1,4-benzodioxane (B1196944) derivatives and established NMR correlation tables. scirp.org Actual experimental values may vary.

Advanced NMR Techniques (e.g., 2D-NMR) for Complex Structure Assignment

While 1D NMR provides fundamental information, two-dimensional (2D) NMR techniques are crucial for unambiguously assigning signals and elucidating complex structural details. numberanalytics.comnumberanalytics.com Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be invaluable in confirming the structure of this compound.

COSY would reveal the coupling relationships between adjacent protons, for instance, confirming the connectivity within the ethylenedioxy fragment and the coupling patterns of the aromatic protons. numberanalytics.com

HSQC would directly correlate each proton signal with its attached carbon atom, allowing for the definitive assignment of both ¹H and ¹³C signals. numberanalytics.com

HMBC would show correlations between protons and carbons that are two or three bonds away, providing critical information for piecing together the entire molecular structure, such as the connection of the dioxin ring to the nitrophenyl group.

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. The resulting spectrum is a fingerprint of the molecule, with specific peaks corresponding to different functional groups. For this compound, key characteristic absorptions would include those for the nitro group, the aromatic C-H bonds, the ether linkages, and the aliphatic C-H bonds.

The nitro group (NO₂) typically exhibits two strong stretching vibrations: an asymmetric stretch in the region of 1500-1560 cm⁻¹ and a symmetric stretch between 1300-1370 cm⁻¹. The C-O-C stretching vibrations of the dioxin ether linkages are expected to appear in the 1200-1300 cm⁻¹ region. Aromatic C-H stretching vibrations are usually observed above 3000 cm⁻¹, while aliphatic C-H stretching from the ethylenedioxy group appears just below 3000 cm⁻¹.

Table 3: Predicted FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | Aromatic C-H Stretch |

| ~2950-2850 | Medium | Aliphatic C-H Stretch |

| ~1560-1500 | Strong | Asymmetric NO₂ Stretch |

| ~1600, ~1480 | Medium-Strong | Aromatic C=C Stretch |

| ~1370-1300 | Strong | Symmetric NO₂ Stretch |

| ~1300-1200 | Strong | Aryl-O Stretch (Asymmetric C-O-C) |

| ~1100-1000 | Medium | Aliphatic C-O Stretch (Symmetric C-O-C) |

Note: Predicted values are based on established infrared correlation charts and data for similar compounds.

Raman Spectroscopy for Complementary Vibrational Analysis

Raman spectroscopy is a light scattering technique that provides information complementary to FT-IR. While FT-IR is more sensitive to polar functional groups, Raman spectroscopy is particularly effective for non-polar and symmetric vibrations.

In the Raman spectrum of this compound, the symmetric stretching vibration of the nitro group would be expected to be a strong band. The aromatic ring vibrations, particularly the ring breathing mode, would also be prominent. The C-H stretching vibrations would be present but are often weaker in Raman than in FT-IR.

Table 4: Predicted Raman Shifts for this compound

| Raman Shift (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Weak | Aromatic C-H Stretch |

| ~2950-2850 | Medium | Aliphatic C-H Stretch |

| ~1600 | Strong | Aromatic Ring Stretch |

| ~1350 | Very Strong | Symmetric NO₂ Stretch |

| ~850 | Medium | Ring Breathing Mode |

Note: Predicted values are based on general principles of Raman spectroscopy and data for analogous nitroaromatic compounds.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions. This information is invaluable for determining the molecular weight and elemental composition of a compound, as well as elucidating its structure through fragmentation analysis.

Electron Ionization Mass Spectrometry (EI-MS) for Molecular Weight and Fragmentation Pattern Analysis

Electron Ionization Mass Spectrometry (EI-MS) of this compound confirms its molecular weight and provides insights into its structural stability and fragmentation pathways. The mass spectrum, obtained from the National Institute of Standards and Technology (NIST) Mass Spectrometry Data Center, exhibits a prominent molecular ion peak ([M]⁺) at a mass-to-charge ratio (m/z) of 181, which corresponds to the nominal molecular weight of the compound (C₈H₇NO₄). dur.ac.uk

The fragmentation pattern observed in the EI-MS spectrum is crucial for structural confirmation. Key fragments are observed at m/z values of 151, 135, 107, 79, and 65. The loss of a nitro group (NO₂) from the molecular ion to give the fragment at m/z 135 is a characteristic fragmentation for nitroaromatic compounds. Further fragmentation of the benzodioxan ring system leads to the other observed ions.

Table 1: Prominent Peaks in the Electron Ionization Mass Spectrum of this compound

| m/z | Relative Intensity (%) | Possible Fragment |

| 181 | 100 | [C₈H₇NO₄]⁺ (Molecular Ion) |

| 151 | 20 | [M - NO]⁺ |

| 135 | 80 | [M - NO₂]⁺ |

| 107 | 40 | [C₇H₇O]⁺ |

| 79 | 30 | [C₆H₅O]⁺ |

| 65 | 50 | [C₅H₅]⁺ |

Data sourced from the NIST Mass Spectrometry Data Center via PubChem. dur.ac.uk

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a compound's molecular mass, which allows for the determination of its elemental formula. For this compound, the calculated exact mass is 181.03750770 Da. nih.gov This value is consistent with the molecular formula C₈H₇NO₄, further confirming the identity of the compound.

X-ray Crystallography and Solid-State Analysis

X-ray crystallography is an essential technique for the unambiguous determination of the three-dimensional atomic arrangement of a crystalline solid. This method allows for the precise measurement of bond lengths, bond angles, and torsional angles, as well as the analysis of intermolecular interactions within the crystal lattice.

Single-Crystal X-ray Diffraction for Definitive Structural Elucidation

As of the latest available data, a definitive single-crystal X-ray diffraction study for this compound has not been reported in publicly accessible databases. Therefore, detailed experimental data on its crystal structure, including bond lengths, bond angles, and torsional angles, are not available.

Experimental data from single-crystal X-ray diffraction is required for the precise determination of bond lengths, bond angles, and torsional angles. In the absence of such a study for this compound, this information cannot be provided.

The analysis of crystal packing and intermolecular interactions, such as hydrogen bonding and π-π stacking, is contingent upon the availability of a solved crystal structure. Without experimental crystallographic data for this compound, a detailed analysis of its solid-state arrangement and intermolecular forces cannot be conducted.

Conformation Analysis of the Heterocyclic Ring (e.g., Half-Chair Conformation)

The six-membered 1,4-dioxane (B91453) ring in 2,3-dihydro-1,4-benzodioxin derivatives is not planar. Due to the sp³ hybridization of the carbon and oxygen atoms in the heterocyclic ring, it adopts a puckered conformation to relieve ring strain. Theoretical and experimental studies of the parent 1,4-dioxane molecule have established that the chair conformation is the most stable ground state.

In the case of 2,3-dihydro-1,4-benzodioxin and its derivatives, the fusion of the benzene ring to the dioxane moiety introduces conformational constraints. X-ray crystallographic studies on closely related compounds, such as (E)-1-(2,3-dihydrobenzo[b] rsc.orgnih.govdioxin-6-yl)-3-(4-chlorophenyl)prop-2-en-1-one, have demonstrated that the dihydrodioxine ring adopts a half-chair conformation . nih.gov This conformation is characterized by having some of the atoms of the ring in a plane while the others are puckered out of the plane. The deviation from a perfect chair is a result of the fusion to the planar benzene ring. The puckering in the half-chair conformation minimizes the torsional strain that would be present in a planar or boat conformation. It is therefore highly probable that the heterocyclic ring of this compound also exists in a similar half-chair conformation in the solid state.

Powder X-ray Diffraction for Polymorphism Studies (if applicable)

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of a compound can exhibit different physical properties, such as melting point, solubility, and stability. Powder X-ray diffraction (PXRD) is a primary and powerful technique for the investigation and identification of polymorphic forms. Each crystalline polymorph produces a unique diffraction pattern, which serves as a fingerprint for that specific solid-state form.

As of the current literature survey, no specific studies on the polymorphism of this compound using powder X-ray diffraction have been publicly reported. Therefore, it is not known if this compound exhibits polymorphism. However, PXRD would be the definitive method to make such a determination. An investigation would involve analyzing the PXRD patterns of samples of this compound that have been prepared under different crystallization conditions (e.g., different solvents, temperatures, and cooling rates). The appearance of different diffraction patterns would indicate the presence of multiple polymorphs.

Computational Chemistry and Theoretical Studies of 2,3 Dihydro 6 Nitro 1,4 Benzodioxin

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its approximations) to determine the electronic structure and energy of a molecule, from which numerous other properties can be derived.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. For 2,3-Dihydro-6-nitro-1,4-benzodioxin, DFT calculations, specifically using the B3LYP functional with a 6-311++G(d,p) basis set, have been employed to determine its most stable three-dimensional arrangement, known as geometry optimization. researchgate.netresearchgate.net This process calculates the bond lengths and bond angles that correspond to the minimum energy state of the molecule, providing a precise model of its geometry and orientation. researchgate.netresearchgate.net

The analysis of the electronic structure reveals how electrons are distributed within the molecule, which is crucial for understanding its reactivity and intermolecular interactions. Structural parameters such as bond lengths and angles for this compound have been calculated to provide a detailed understanding of its molecular geometry. researchgate.netresearchgate.net

Table 1: Selected Calculated Structural Parameters for this compound

| Parameter | Description | Method |

|---|---|---|

| Bond Lengths | The equilibrium distance between the nuclei of two bonded atoms. | DFT/B3LYP/6-311++G(d,p) |

Note: Specific values for bond lengths and angles are detailed in the cited research and are dependent on the specific atom pairs being measured.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital (FMO) theory. The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. The energy difference between these two orbitals is known as the HOMO-LUMO band gap. nih.govnih.gov

For this compound, the HOMO-LUMO band gap has been calculated to understand its chemical reactivity and kinetic stability. researchgate.netresearchgate.net A smaller band gap suggests that the molecule requires less energy to become excited, indicating higher chemical reactivity, greater polarizability, and potential for charge transfer within the molecule. nih.gov This analysis is also used to estimate properties relevant to nonlinear optics (NLO) and corrosion inhibition. researchgate.netresearchgate.net The calculated HOMO and LUMO energies show that charge transfer occurs within the molecule. nih.gov

Table 2: Frontier Molecular Orbital (FMO) Parameters

| Parameter | Description | Significance |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Relates to the molecule's ability to donate electrons. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Relates to the molecule's ability to accept electrons. |

Computational methods can accurately predict spectroscopic data, which serves as a valuable tool for validating experimental findings and aiding in structural elucidation. For this compound, the chemical shifts for ¹H (proton) and ¹³C (carbon-13) Nuclear Magnetic Resonance (NMR) have been calculated theoretically. researchgate.netresearchgate.net These predicted values are then compared with experimentally obtained NMR data to confirm the molecular structure. researchgate.netresearchgate.net The strong correlation between the theoretical and experimental data validates the optimized geometry and electronic structure obtained from DFT calculations.

Molecular Docking and Dynamics Simulations

While quantum chemical calculations describe the intrinsic properties of a single molecule, molecular docking and dynamics simulations are used to study how a molecule interacts with other molecules, particularly biological macromolecules like proteins.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second molecule (the receptor, typically a protein) to form a stable complex. This method is crucial in drug discovery for identifying potential drug candidates.

Studies have performed molecular docking simulations with this compound against antineoplastic (anti-cancer) protein targets. researchgate.netresearchgate.net The results of these simulations aim to predict the binding affinity and the specific interactions (such as hydrogen bonds and hydrophobic interactions) between the compound and the protein's active site. Such studies suggest that the compound could have potential as an anti-cancer agent by inhibiting the function of key proteins involved in tumor cell development. researchgate.netresearchgate.net

Conformational analysis involves studying the different spatial arrangements (conformations) of a molecule that can be achieved by rotation about its single bonds. Energy minimization is the process of finding the conformation with the lowest potential energy, which is the most stable and likely conformation of the molecule. This is an integral part of the geometry optimization process described in the DFT section and is also fundamental for preparing the ligand for molecular docking simulations, ensuring that the most stable conformation is used to predict binding interactions.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies are instrumental in correlating the structural or property descriptors of a compound with its biological activity. For this compound and its derivatives, QSAR models offer a predictive framework to estimate their biological effects, thereby guiding the design of new molecules with enhanced or specific activities.

Predictive modeling for the biological activity of this compound often involves the use of its derivatives in broader studies. The 2,3-dihydrobenzo[b] nih.goveurekaselect.comdioxin moiety is a recognized structural motif in compounds with significant biological activities eurekaselect.com. While specific QSAR models exclusively for this compound are not extensively documented in publicly available literature, the principles of QSAR applied to nitroaromatic compounds and benzodioxin derivatives are highly relevant.

QSAR models for nitroaromatic compounds, a class to which this compound belongs, often utilize a range of molecular descriptors to predict their biological activities, including potential toxicity mdpi.com. These descriptors can be broadly categorized as electronic, steric, and hydrophobic.

Key Molecular Descriptors in QSAR Models for Nitroaromatic Compounds:

| Descriptor Category | Examples | Relevance to this compound |

| Electronic | HOMO/LUMO energies, Dipole moment, Partial atomic charges | The electron-withdrawing nitro group significantly influences the electronic properties, affecting interactions with biological targets. Low LUMO energy can indicate a higher susceptibility to metabolic reduction, a key step in the toxicity of some nitroaromatics. |

| Steric | Molecular weight, Molar refractivity, van der Waals volume | The size and shape of the molecule dictate its fit into the active site of a receptor or enzyme. |

| Hydrophobic | LogP (Octanol-water partition coefficient) | Hydrophobicity influences the compound's absorption, distribution, metabolism, and excretion (ADME) properties, affecting its bioavailability and ability to cross cell membranes. |

Computational studies help in identifying the key structural features of a molecule that are crucial for its biological activity. For this compound, the primary structural features of interest are the benzodioxin ring system and the nitro group.

The 2,3-Dihydro-1,4-benzodioxin Scaffold: This heterocyclic moiety is present in numerous therapeutic agents eurekaselect.com. Its rigid structure can serve as a scaffold to orient other functional groups in a specific spatial arrangement for optimal interaction with a biological target. The introduction of the 2,3-dihydrobenzo[b] nih.goveurekaselect.comdioxin structure into other molecules has been shown to enhance their biological activity by reinforcing the binding to a receptor nih.gov.

The Nitro Group: The position and electronic influence of the nitro group are critical. As a strong electron-withdrawing group, it modifies the electron density of the aromatic ring, which can be crucial for molecular recognition and binding affinity. In some contexts, the nitro group can be a site of metabolic activation, which can lead to either therapeutic effects or toxicity. For example, in a study on PARP1 inhibitors, the introduction of a nitro group onto the benzodioxine ring resulted in a significant loss of activity, indicating that for that specific target, this substitution was detrimental nih.gov.

The following table summarizes some of the computed molecular properties of this compound that are often used as descriptors in QSAR studies nih.gov.

Computed Molecular Properties of this compound

| Property | Value | Significance in QSAR |

| Molecular Weight | 181.15 g/mol | Relates to the size of the molecule. |

| XLogP3 | 1.3 | A measure of hydrophobicity. |

| Hydrogen Bond Donor Count | 0 | Affects interactions with biological targets. |

| Hydrogen Bond Acceptor Count | 4 | Affects interactions with biological targets. |

| Rotatable Bond Count | 1 | Relates to molecular flexibility. |

Advanced Computational Strategies for Reaction Optimization and Material Design

While specific documented instances of advanced computational strategies for the reaction optimization and material design of this compound are scarce, general principles of computational chemistry can be applied.

For reaction optimization , computational methods such as Density Functional Theory (DFT) can be used to model reaction pathways for the synthesis of this compound and its derivatives. By calculating the energies of reactants, transition states, and products, it is possible to predict the most favorable reaction conditions, such as temperature and catalyst choice. This can lead to higher yields and fewer byproducts. For instance, computational studies can help in understanding the nitration process of the 2,3-dihydro-1,4-benzodioxin ring, predicting the regioselectivity and optimizing the reaction conditions to favor the formation of the 6-nitro isomer.

In the realm of material design , the structural and electronic properties of this compound could be computationally explored for its potential incorporation into larger systems, such as polymers or metal-organic frameworks (MOFs). Theoretical calculations could predict how the presence of this molecule would affect the material's properties, such as its electronic conductivity, optical properties, or porosity. While this is a speculative area for this specific compound, the general approach of using computational chemistry to design new materials with desired properties is a rapidly growing field.

Pharmacological and Biological Activity Research

Medicinal Chemistry Applications and Drug Discovery

The structural motif of 1,4-benzodioxin (B1211060) is found in various biologically active compounds, prompting researchers to investigate derivatives for potential pharmacological utility. The introduction of a nitro group, as seen in 2,3-Dihydro-6-nitro-1,4-benzodioxin, can significantly influence the electronic properties and biological interactions of the parent molecule. This has led to its investigation in the context of enzyme inhibition, a key strategy in drug design and development.

Q & A

Q. What are the challenges in scaling up derivatives for preclinical testing?

- Purification : Column chromatography is impractical at scale; switch to recrystallization or distillation.

- Stability : Monitor degradation under accelerated conditions (heat, light, humidity). Derivatives with labile substituents (e.g., esters) may require formulation adjustments .

Contradictions and Open Questions

Q. Why do some derivatives exhibit conflicting adrenergic antagonist vs. enzyme inhibitor activity?

- Hypotheses include:

- Target promiscuity : The benzodioxin scaffold may interact with multiple receptor subtypes.

- Metabolite interference : In vivo conversion of nitro groups to amines alters bioactivity.

- Assay specificity : Cross-reactivity in enzymatic vs. cell-based assays. Resolving this requires isoform-specific assays (e.g., β₁ vs. β₂-adrenergic receptor testing) .

Q. How does the nitro group’s redox activity impact therapeutic potential?

- The nitro group can act as a prodrug (reducible to amines in vivo) or generate reactive oxygen species (ROS). Electrochemical studies (cyclic voltammetry) and ROS scavenging assays are needed to evaluate this duality .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.